molecular formula C11H8F2O2 B4952300 Prop-2-ynyl 2-(2,4-difluorophenyl)acetate

Prop-2-ynyl 2-(2,4-difluorophenyl)acetate

Cat. No.: B4952300
M. Wt: 210.18 g/mol
InChI Key: ICOBOBWFTRMOQJ-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-(2,4-difluorophenyl)acetate is an organic compound that features a prop-2-ynyl group attached to a 2-(2,4-difluorophenyl)acetate moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of the prop-2-ynyl group with the biological activity of the difluorophenyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 2-(2,4-difluorophenyl)acetate typically involves the reaction of 2-(2,4-difluorophenyl)acetic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aprotic solvent such as dichloromethane at room temperature, yielding the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the prop-2-ynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted prop-2-ynyl derivatives.

Mechanism of Action

The mechanism of action of prop-2-ynyl 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The prop-2-ynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The difluorophenyl acetate moiety may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynyl esters: Similar compounds include other prop-2-ynyl esters, which share the prop-2-ynyl group but differ in the acyl moiety.

    Difluorophenyl acetates: Compounds with the difluorophenyl acetate group but different alkyl or aryl substituents.

Uniqueness

Prop-2-ynyl 2-(2,4-difluorophenyl)acetate is unique due to the combination of the prop-2-ynyl group and the difluorophenyl acetate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

prop-2-ynyl 2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O2/c1-2-5-15-11(14)6-8-3-4-9(12)7-10(8)13/h1,3-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOBOBWFTRMOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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